MAK3 protein
Description
MAK3 (N-terminal acetyltransferase C complex catalytic subunit) is a conserved eukaryotic enzyme belonging to the GNAT (Gcn5-related N-acetyltransferase) superfamily. It serves as the catalytic subunit of the NatC complex, which mediates co-translational N-terminal acetylation (NTA) of proteins with specific N-terminal sequences, such as Met-Ile, Met-Leu, Met-Trp, and Met-Phe . In Saccharomyces cerevisiae, MAK3 is essential for the propagation of the L-A double-stranded RNA virus by acetylating the major viral coat protein (Gag), ensuring its stability and assembly into virions . MAK3-deficient yeast strains exhibit impaired growth on nonfermentable carbon sources (e.g., glycerol) and defects in mitochondrial respiration . Structural studies reveal MAK3 contains a conserved acetyltransferase domain with critical catalytic motifs (e.g., residues Gly94, Asn123, Tyr130, and Gly149), and its homologs are found across eukaryotes, including humans, plants, and fungi .
Properties
CAS No. |
148024-86-6 |
|---|---|
Molecular Formula |
C10H13ClO |
Synonyms |
MAK3 protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications
MAK3 exemplifies functional specialization within the NAT family, balancing conserved catalytic mechanisms with lineage-specific roles in viral biology and metabolism. Its structural plasticity (e.g., plant AtMAK3 autonomy) and substrate selectivity offer avenues for antiviral therapies and studies of co-translational modification networks.
Q & A
Q. What is the primary biochemical role of MAK3 in yeast, and how is this validated experimentally?
MAK3 is a catalytic subunit of the NatC N-terminal acetyltransferase complex in yeast, essential for acetylating specific substrate proteins. Experimental validation involves complementation assays in mak3Δ yeast mutants. For example, Arabidopsis AtMAK3 rescues yeast mak3Δ phenotypes, such as restoring growth on non-fermentable carbon sources (YPG medium) and enabling propagation of the L-A dsRNA virus . Key controls include empty vector transformations and cross-species functional comparisons (e.g., yeast MAK3 vs. plant homologs) .
Q. What methodologies confirm MAK3's enzymatic activity and substrate specificity?
- Yeast Complementation Assays : Transform mak3Δ strains with heterologous MAK3 homologs and assess phenotypic rescue (e.g., viral propagation, metabolic activity) .
- Mass Spectrometry : Analyze acetylated N-termini of target proteins (e.g., NatC substrates like Myo1p) using tryptic digestion and LC-MS/MS .
- In Vitro Acetylation Assays : Recombinant MAK3 protein incubated with synthetic peptides to quantify acetylation efficiency via radiometric or fluorometric methods .
Advanced Research Questions
Q. How can researchers address contradictions in MAK3's functional roles across species?
Example: In yeast, MAK3 is critical for viral propagation, but in plants (e.g., soybean), silencing GmATG5 alters MAPK3/6 activation, suggesting divergent regulatory mechanisms . Methodological Approach :
- Comparative Phylogenetics : Align MAK3 homolog sequences to identify conserved domains vs. species-specific motifs.
- Context-Specific Assays : Test MAK3 interactions under stress conditions (e.g., pathogen challenge) to uncover environment-dependent roles .
- Cross-Species Complementation : Express plant MAK3 in yeast mutants to assess functional conservation .
Q. What experimental strategies can resolve conflicting data on MAK3's involvement in stress signaling pathways?
Case Study: In Arabidopsis, MAK3 loss does not affect MAPK activation, but soybean GmATG5 silencing reduces MAPK3/6 activity . Resolution Steps :
- Controlled Replication : Standardize growth conditions (e.g., light, temperature) and pathogen elicitors (e.g., flg22) across labs.
- Multi-Omics Integration : Combine phosphoproteomics (MAPK activation) with acetylome profiling to map MAK3-dependent modifications .
- Error Analysis : Calculate 95% confidence intervals for quantitative assays (e.g., protein acetylation levels) to distinguish technical noise from biological variation .
Q. How can redundancy in MAK3 homologs be systematically evaluated?
Experimental Design :
- Knockout Models : Generate double/triple mutants (e.g., mak3Δ/mak10Δ/mak31Δ in yeast) to assess NatC complex dependency .
- CRISPR-Cas9 Silencing : Target MAK3 homologs in plants (e.g., AtMAK3 in Arabidopsis) and quantify compensatory upregulation of related acetyltransferases.
- Transcriptome Profiling : Use RNA-Seq to identify co-regulated genes in MAK3-deficient vs. wild-type strains .
Methodological & Data Analysis Questions
Q. What are best practices for quantifying this compound levels in complex samples?
- Standard Curves : Use BSA or recombinant MAK3 for Bradford/Lowry assays, ensuring linearity within detection limits .
- Error Mitigation : Report standard deviations (SD) and coefficient of variation (CV) across technical replicates.
- Western Blot Validation : Include loading controls (e.g., actin) and titrate antibodies to avoid saturation .
Q. How should researchers interpret conflicting mass spectrometry data on MAK3 interactors?
Guidelines :
- Confidence Scores : Prioritize interactions with ≥2 unique peptides and Mascot scores >30 .
- Contextual Filters : Exclude contaminants using species-specific databases (e.g., Saccharomyces vs. Arabidopsis).
- Functional Enrichment : Apply GO term analysis to distinguish biologically relevant interactors from noise .
Q. What statistical approaches are recommended for analyzing MAK3-related phenotypic variability?
- ANOVA : Compare means across ≥3 experimental groups (e.g., wild-type, mutant, complemented strains).
- Power Analysis : Predefine sample sizes to ensure detectable effect sizes (α=0.05, β=0.2).
- Contradiction Framework : Apply qualitative iterative analysis to reconcile outliers (e.g., conflicting MAPK activation data) .
Tables for Key Experimental Findings
| Phenotype | Yeast mak3Δ | Rescue by AtMAK3 | Reference |
|---|---|---|---|
| L-A virus propagation | Defective | Yes | |
| Growth on YPG medium | Defective | Yes | |
| NatC complex integrity | Disrupted | Restored |
| Species | MAK3 Homolog | Functional Divergence | Reference |
|---|---|---|---|
| Yeast | MAK3 | Essential for viral propagation | |
| Soybean | GmATG5 | Modulates MAPK3/6 activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
